molecular formula C18H18N6O3 B10995201 4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide

4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide

Cat. No.: B10995201
M. Wt: 366.4 g/mol
InChI Key: IAHVJNFKKJJVIR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE typically involves multiple steps, including the formation of the tetraazole ring and the coupling of the phenyl and methoxy groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Voriconazole: A triazole antifungal medication with a similar tetraazole ring structure.

    Fluconazole: Another triazole antifungal with comparable properties.

Uniqueness

4-METHOXY-3-{[(2S)-3-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}BENZAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N6O3

Molecular Weight

366.4 g/mol

IUPAC Name

4-methoxy-3-[[(2S)-3-phenyl-2-(tetrazol-1-yl)propanoyl]amino]benzamide

InChI

InChI=1S/C18H18N6O3/c1-27-16-8-7-13(17(19)25)10-14(16)21-18(26)15(24-11-20-22-23-24)9-12-5-3-2-4-6-12/h2-8,10-11,15H,9H2,1H3,(H2,19,25)(H,21,26)/t15-/m0/s1

InChI Key

IAHVJNFKKJJVIR-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.